molecular formula C9H17N3O B13623524 1-(2-(Tert-butoxy)ethyl)-1h-pyrazol-3-amine

1-(2-(Tert-butoxy)ethyl)-1h-pyrazol-3-amine

Cat. No.: B13623524
M. Wt: 183.25 g/mol
InChI Key: MFKTYIXJRDFHDW-UHFFFAOYSA-N
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Description

1-(2-(Tert-butoxy)ethyl)-1h-pyrazol-3-amine is an organic compound that features a pyrazole ring substituted with a tert-butoxyethyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Tert-butoxy)ethyl)-1h-pyrazol-3-amine typically involves the reaction of pyrazole derivatives with tert-butyl bromoacetate under basic conditions. The tert-butyl group is introduced using tert-butyl bromoacetate, and the reaction is facilitated by a strong base such as potassium tert-butoxide . The reaction proceeds through nucleophilic substitution, where the pyrazole nitrogen attacks the carbon of the tert-butyl bromoacetate, forming the desired product.

Industrial Production Methods: Industrial production of this compound may involve continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Tert-butoxy)ethyl)-1h-pyrazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, OsO4

    Reduction: LiAlH4, NaBH4

    Substitution: SOCl2, acid chlorides

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

Properties

Molecular Formula

C9H17N3O

Molecular Weight

183.25 g/mol

IUPAC Name

1-[2-[(2-methylpropan-2-yl)oxy]ethyl]pyrazol-3-amine

InChI

InChI=1S/C9H17N3O/c1-9(2,3)13-7-6-12-5-4-8(10)11-12/h4-5H,6-7H2,1-3H3,(H2,10,11)

InChI Key

MFKTYIXJRDFHDW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OCCN1C=CC(=N1)N

Origin of Product

United States

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